N-(2-isopropylphenyl)-1-naphthamide
Description
N-(2-isopropylphenyl)-1-naphthamide is a naphthamide derivative characterized by a naphthalene backbone linked to an amide group substituted with a 2-isopropylphenyl moiety. The 2-isopropylphenyl group confers steric bulk and lipophilicity, which may influence physicochemical properties like solubility, crystallinity, and biological activity. This compound’s synthesis likely follows nucleophilic acyl substitution or coupling reactions, though optimization of yield and purity would depend on substituent effects and reaction conditions .
Properties
IUPAC Name |
N-(2-propan-2-ylphenyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-14(2)16-10-5-6-13-19(16)21-20(22)18-12-7-9-15-8-3-4-11-17(15)18/h3-14H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVXIUHHPJYVAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Core Structure Differences :
- Phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) feature a fused benzene-dicarboximide ring, enhancing rigidity and thermal stability, making them suitable for high-performance polymers .
- Naphthamides (e.g., the target compound) incorporate a naphthalene system, which may improve π-π stacking interactions and UV absorption properties compared to single-ring analogs .
Substituent Effects: Lipophilicity: The 2-isopropylphenyl group in the target compound likely increases lipophilicity compared to the polar benzyloxy and aminooxazolyl groups in ’s naphthamide derivative. This could enhance membrane permeability in biological systems. Steric Hindrance: Bulky substituents (e.g., adamantane in SR142948A or isopropyl in the target compound) may reduce synthetic yields due to steric challenges during coupling reactions.
Physical Properties: The benzyloxy-substituted naphthamide in exhibits a melting point of 195–197°C, suggesting strong intermolecular interactions (e.g., hydrogen bonding via the aminooxazolyl group) . The target compound’s isopropyl group may lower melting points due to disrupted crystallinity.
Biological Activity :
- Complex analogs like SR142948A and SR48692 () demonstrate that carbamoyl and heterocyclic substituents are critical for receptor binding (e.g., neurotensin receptors) . The simpler structure of this compound may lack such specificity but could serve as a scaffold for further derivatization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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